2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one
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Overview
Description
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one: is an organic compound with the molecular formula C14H12OS2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one typically involves the reaction of cyclohexanone with 1,3-benzodithiole-2-thione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), room temperature to 50°C.
Reduction: LiAlH4, NaBH4, ethanol (EtOH), room temperature to reflux.
Substitution: Alkyl halides, acyl chlorides, base (e.g., NaOH), solvent (e.g., DMF), room temperature to 80°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Substituted benzodithioles.
Scientific Research Applications
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3-Benzodithiole-2-thione
- 1,3-Benzodithiol-2-one
- 1,3-bis(2H-1,3-benzodithiol-2-ylidene)propan-2-one
Uniqueness
2-(2H-1,3-Benzodithiol-2-ylidene)cyclohexan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
CAS No. |
83785-23-3 |
---|---|
Molecular Formula |
C13H12OS2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2-(1,3-benzodithiol-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C13H12OS2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
WEZQVSSQYIPUPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(=C2SC3=CC=CC=C3S2)C1 |
Origin of Product |
United States |
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